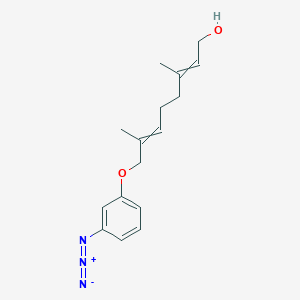
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol is a complex organic compound characterized by the presence of an azide group attached to a phenoxy moiety, which is further connected to a dimethylocta-2,6-dien-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-azidophenol.
Formation of Intermediate: The 3-azidophenol is then reacted with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Amines.
Substitution: Triazoles and other substituted derivatives.
Scientific Research Applications
8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of biological pathways and as a probe in bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. The azide group reacts with alkynes to form stable triazole rings, which can then interact with various biological targets and pathways. This property makes it useful in labeling and tracking biomolecules in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Azidophenol: A precursor in the synthesis of 8-(3-Azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol.
1,2,3-Triazoles: Compounds formed through click chemistry involving azides.
Azido-tetrazole Tautomers: Compounds that exhibit azido-tetrazole tautomerism
Uniqueness
This compound is unique due to its specific structure, which combines an azide group with a phenoxy and dimethylocta-2,6-dien-1-ol moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
656257-06-6 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
8-(3-azidophenoxy)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C16H21N3O2/c1-13(9-10-20)5-3-6-14(2)12-21-16-8-4-7-15(11-16)18-19-17/h4,6-9,11,20H,3,5,10,12H2,1-2H3 |
InChI Key |
BDIXTJXOBQETAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CCC=C(C)COC1=CC=CC(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


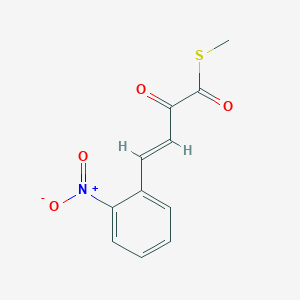


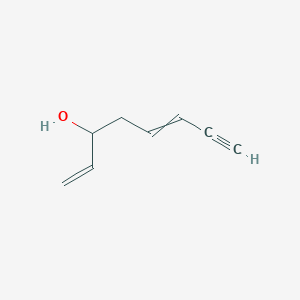
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
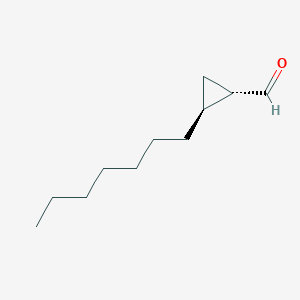
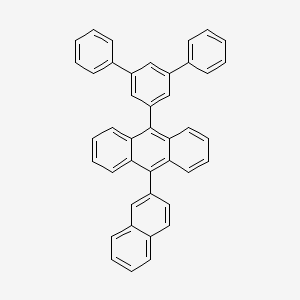
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
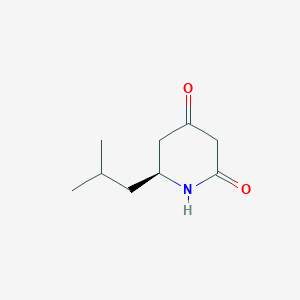
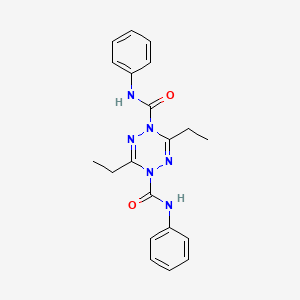
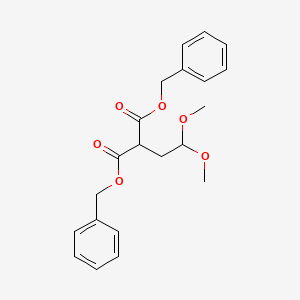
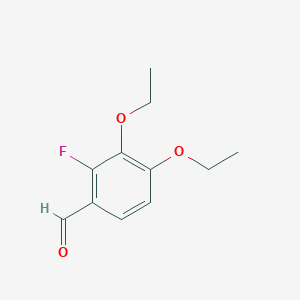
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
